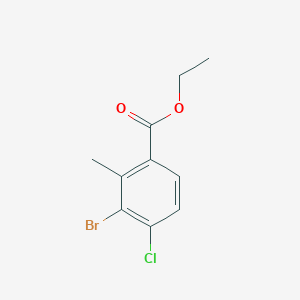

Ethyl 3-bromo-4-chloro-2-methylbenzoate

CAS No.: 157652-33-0

Cat. No.: VC16787886

Molecular Formula: C10H10BrClO2

Molecular Weight: 277.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 157652-33-0 |

|---|---|

| Molecular Formula | C10H10BrClO2 |

| Molecular Weight | 277.54 g/mol |

| IUPAC Name | ethyl 3-bromo-4-chloro-2-methylbenzoate |

| Standard InChI | InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | WKOFEYJLYIZHEI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)Cl)Br)C |

Introduction

Ethyl 3-bromo-4-chloro-2-methylbenzoate is an organic compound that belongs to the class of benzoate esters. It is derived from benzoic acid, where the benzene ring is substituted with bromine, chlorine, and methyl groups. This unique arrangement of substituents significantly influences its chemical properties and reactivity, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical research.

Synthesis Methods

The synthesis of ethyl 3-bromo-4-chloro-2-methylbenzoate typically involves a multi-step process. The compound can be derived from the bromination and chlorination of methylbenzoates, specifically through methods involving electrophilic aromatic substitution. Industrial settings may employ continuous flow processes to enhance yield and purity, utilizing automated reactors for precise control over reaction parameters.

-

Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with bromine and chlorine atoms.

-

Esterification: The resulting acid is then esterified with ethanol to form the ethyl ester.

Applications and Research Findings

Ethyl 3-bromo-4-chloro-2-methylbenzoate finds applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex organic molecules.

-

Pharmaceutical Applications: The compound's halogenated structure contributes to its potential biological activity, which is being explored in pharmaceutical research.

-

Organic Synthesis: It serves as a building block for synthesizing more complex molecules due to its reactive sites.

Comparison with Similar Compounds

Several compounds share structural similarities with ethyl 3-bromo-4-chloro-2-methylbenzoate, differing primarily in the positioning of halogen substituents or the type of ester group attached.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-bromo-3-chloro-2-methylbenzoate | C10H10BrClO2 | Different halogen positioning affects reactivity |

| Ethyl 4-bromo-2-chloro-3-methylbenzoate | C10H10BrClO2 | Similar structure but different substitution pattern |

| Ethyl 3-bromo-2-chloro-4-methylbenzoate | C10H10BrClO2 | Variation in substitution may lead to different properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume